Molecular Property Differentiation: Unsubstituted N-Benzyl Amide vs. 2-Methoxybenzyl Analog (CAS 1144489-90-6)
The target compound (MW 355.4, C₂₂H₁₇N₃O₂) differs from its closest commercially available congener N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144489-90-6, MW 385.4, C₂₃H₁₉N₃O₃) by the absence of an ortho-methoxy group on the benzyl amide moiety . This structural difference introduces a 30 Da molecular weight reduction and removes one H-bond acceptor from the amide side chain. In the quinazolinone-7-carboxamide sEH inhibitor series, the presence and position of substituents on the benzyl-type fragment flanking the quinazoline nucleus were demonstrated to be critical features governing inhibitory potency; compounds with 2-substituted S-benzyl groups showed IC₅₀ values ranging from 0.3 to 11.2 μM, with ortho-substitution generally favored over para-substitution . The unsubstituted benzyl amide of the target compound presents a distinct pharmacophoric profile relative to the 2-methoxybenzyl analog, with lower topological polar surface area (tPSA) and reduced H-bond acceptor count, properties that differentially influence passive membrane permeability and CYP450-mediated metabolism predictions.
| Evidence Dimension | Molecular weight, H-bond acceptor count, and predicted logP / permeability |
|---|---|
| Target Compound Data | MW 355.4 g/mol; H-bond acceptors: 3 (two C=O, one quinazoline N); H-bond donors: 1 (amide NH); predicted tPSA ~62 Ų |
| Comparator Or Baseline | N-(2-Methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: MW 385.4 g/mol; H-bond acceptors: 4 (additional methoxy O); H-bond donors: 1; predicted tPSA ~71 Ų |
| Quantified Difference | ΔMW = −30 Da (−7.8%); ΔH-bond acceptors = −1; estimated ΔtPSA ≈ −9 Ų (−12.7%) |
| Conditions | Physicochemical property comparison based on structural formula and cheminformatic prediction (not experimentally measured) |
Why This Matters
The lower molecular weight and reduced H-bond acceptor count of the target compound predict higher passive membrane permeability (by Lipinski and Veber rule estimates) compared to the 2-methoxybenzyl analog, making it a preferred choice for cell-based screening campaigns where intracellular target access is required.
- [1] Kaur R, Kumar V, et al. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors. ACS Omega. 2022;7(41):36354-36365. IC₅₀ range 0.3–11.2 μM for benzyl-substituted analogs. View Source
